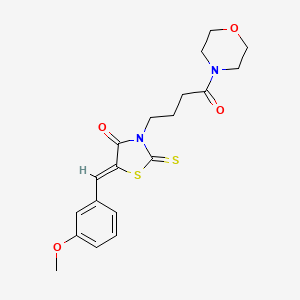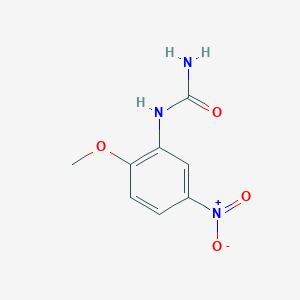![molecular formula C19H20ClN5O2S B2660720 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine CAS No. 2380184-67-6](/img/structure/B2660720.png)
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, a piperidine ring, and a pyridine sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinazoline core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonylation: The pyridine sulfonyl group is attached via sulfonylation reactions, typically using sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides, amines, and alcohols.
Common Reagents and Conditions
- **
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Properties
IUPAC Name |
6-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c20-15-3-4-18-17(10-15)19(24-13-23-18)22-11-14-5-8-25(9-6-14)28(26,27)16-2-1-7-21-12-16/h1-4,7,10,12-14H,5-6,8-9,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKVNSDXNQEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2660644.png)




![N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2660651.png)
![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2660652.png)

![tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2660656.png)
![6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2660659.png)
